

Biological potential of diazaspiro[5.5]undecane core

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Compound of Interest

Compound Name:	<i>Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate</i>
CAS No.:	1221449-51-9
Cat. No.:	B596461

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Executive Summary: Escaping Flatland

The diazaspiro[5.5]undecane core represents a pivotal shift in medicinal chemistry from planar, aromatic-heavy scaffolds to three-dimensional,

-rich architectures.^[1] Unlike flexible linkers (e.g., piperazine, bipiperidine), the spiro-fusion at the C-atom creates a rigid, orthogonal orientation of the two rings.^[1] This "frozen" conformation minimizes the entropic penalty upon protein binding (

), a critical factor in improving ligand efficiency (LE) and selectivity.^[1]

This guide dissects the biological utility of three primary isomers—1,9-, 2,8-, and 3,9-diazaspiro[5.5]undecane—demonstrating their roles as privileged scaffolds in GPCR modulation, enzyme inhibition, and immunomodulation.^[1]

Structural Attributes & Chemophysical Properties

The diazaspiro[5.5]undecane scaffold offers distinct advantages over traditional heterocyclic cores:

- **Vectorial Diversity:** The nitrogen atoms can be positioned to project substituents at precise angles (approx. 90° relative to the spiro center), allowing simultaneous access to distinct

hydrophobic pockets.[1]

- Fsp3 & Solubility: The high fraction of saturated carbons () correlates with improved aqueous solubility and reduced lipophilicity (lower LogD), enhancing oral bioavailability compared to flat aromatic analogs.[1]
- Metabolic Stability: The quaternary spiro-carbon blocks metabolic oxidation at that position, often extending half-life () relative to non-spirocyclic analogs.[1]

Table 1: Comparative Isomer Properties

Isomer Core	Primary Application	Vector Orientation	Key Biological Targets
1,9-diazaspiro	GPCR Antagonists	Asymmetric	NK1, MCH-R1, PDE10
2,8-diazaspiro	Rigid Linkers	Linear/Distal	Sigma receptors, Chemokine receptors
3,9-diazaspiro	Ion Channel Modulators	Distal/Orthogonal	GABA-A receptors, Immunomodulation

Biological Case Studies

Case Study A: 3,9-Diazaspiro[5.5]undecane as a GABA-A Antagonist

Mechanism: Immunomodulation via Peripheral GABA Receptors[1]

Research has identified the 3,9-diazaspiro[5.5]undecane core as a potent competitive antagonist of the

-aminobutyric acid type A receptor (GABA

R).[1][2] Unlike central nervous system (CNS) agents, derivatives such as Compound 1e (Source: Soton, 2023) have been engineered for peripheral selectivity.[1]

- The Challenge: Traditional GABA antagonists are often zwitterionic or highly acidic, limiting permeability.[1]
- The Spiro Solution: The 3,9-diazaspiro core acts as a neutral, lipophilic surrogate that maintains the pharmacophore's spatial arrangement without the need for an acidic moiety.[1]
- Outcome: These analogs selectively inhibit extrasynaptic subtypes on T-cells, rescuing T-cell proliferation in immunosuppressed environments.[1] This suggests potential in cancer immunotherapy where T-cell exhaustion is mediated by GABA signaling.[1]

Case Study B: 1,9-Diazaspiro[5.5]undecane in Metabolic Disorders

Mechanism: MCH-R1 Antagonism for Obesity[1]

The Melanin-Concentrating Hormone Receptor 1 (MCH-R1) is a target for obesity treatment.[1] [3] Linear antagonists often suffer from hERG liability (cardiotoxicity).

- The Spiro Solution: Utilizing a 1,9-diazaspiro[5.5]undecane scaffold allows for the precise positioning of an aryl group (at N1) and a basic amine (at N9).
- Causality: The rigid spiro-core prevents the "induced fit" binding to the hERG channel pore, which typically requires a degree of molecular flexibility.[1] This results in high potency for MCH-R1 (nM range) with significantly reduced hERG affinity.

Case Study C: Structural Rigidification in Enzyme Inhibition (METTL3)

Mechanism: Reducing Entropic Penalty[1][4]

In the development of inhibitors for METTL3 (an RNA methyltransferase implicated in AML leukemia), initial hits were linear and flexible.[1][4]

- Optimization: Cyclization of linear linkers into a triazaspiro[5.5]undecane (a close analog) froze the bioactive conformation.

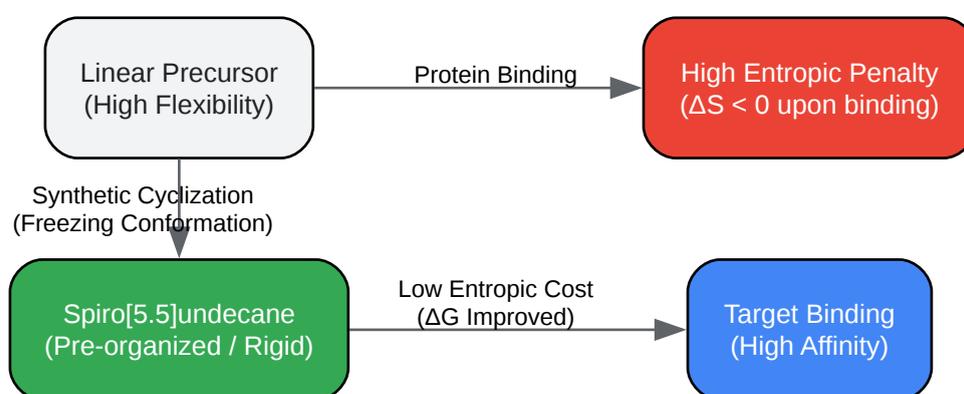
- Thermodynamic Impact: By pre-organizing the ligand into its bound state, the entropic cost of binding is paid synthetically rather than biologically.[1] This strategy improved potency by >1400-fold (IC

from

M to 5 nM) and enhanced selectivity against related methyltransferases.

Visualization: Mechanism of Action & Synthesis

Diagram 1: The "Rigidification" Strategy (Entropic Advantage)



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Caption: Thermodynamic advantage of spiro-scaffolds. Pre-organizing the ligand synthetically avoids the energy cost of conformational restriction during protein binding.[1]

Experimental Protocol: Synthesis of 2,4-Diazaspiro[5.5]undecane

Methodology: Base-Promoted [5+1] Double Michael Addition.[5] Objective: Efficient construction of the spiro-core from acyclic precursors. Reference Standard: Arabian Journal of Chemistry, 2015 (Source 1.10).[1]

Reagents:

- Precursor A: N,N-dimethylbarbituric acid (2 mmol).[1][6]

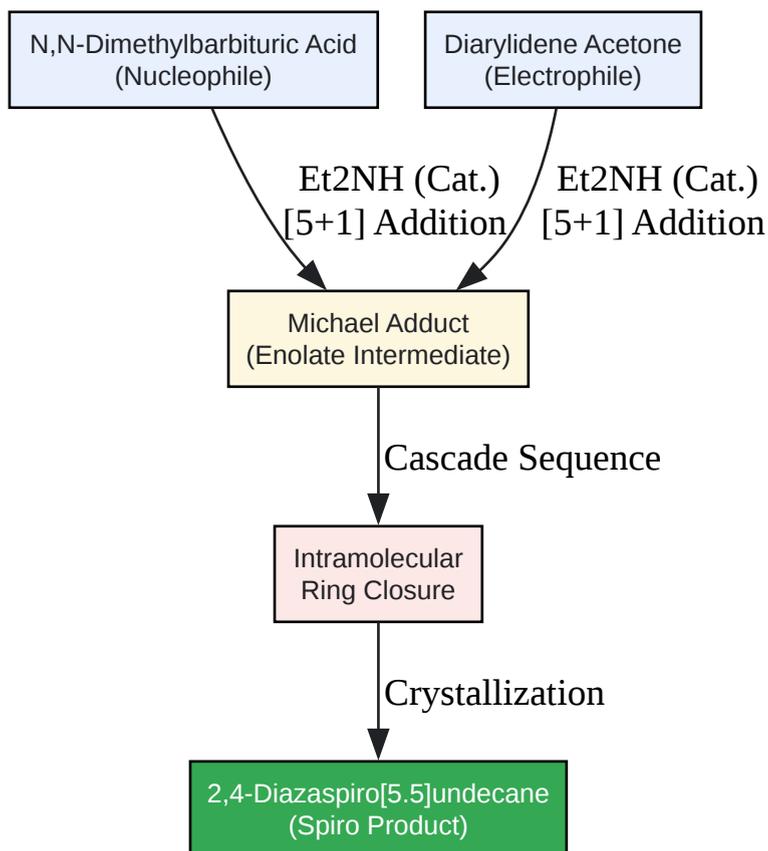
- Precursor B: Diarylidene acetone derivative (2 mmol).[6]
- Catalyst: Diethylamine () (2.5 mmol).[6]
- Solvent: Dry Dichloromethane ().[6]

Step-by-Step Workflow:

- Preparation: Oven-dry all glassware. Purge reaction vessel with inert gas (or Ar).
- Charging: Dissolve N,N-dimethylbarbituric acid and the diarylidene acetone derivative in 10 mL of dry in a 50 mL round-bottom flask.
- Catalysis: Add Diethylamine dropwise at room temperature ().
- Reaction: Stir the mixture for 1.5 – 2.0 hours.
 - QC Check: Monitor reaction progress via TLC (Eluent: Ethyl acetate/n-hexane 2:8).[6] Look for the disappearance of the starting olefin spot.[1]
- Purification:
 - Concentrate the crude mixture under reduced pressure.
 - Load directly onto a silica gel column (100–200 mesh).[6]
 - Elute with Ethyl acetate/n-hexane (2:8 v/v).[6]
- Crystallization: Recrystallize the solid product from

/n-heptane to obtain analytical grade crystals.

Diagram 2: Synthetic Logic Flow (Double Michael Addition)



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Caption: The cascade synthesis route utilizes a double Michael addition to construct the spiro-quaternary carbon in a single pot.[5]

Future Outlook: PROTACs and Fragment-Based Design

The diazaspiro[5.5]undecane core is currently underutilized in PROTAC (Proteolysis Targeting Chimera) design. Its rigid nature makes it an ideal candidate for "linker" engineering, where defining the precise exit vector between the E3 ligase ligand and the Warhead is crucial for ternary complex stability.[1]

[\[https://www.benchchem.com/product/b596461#biological-potential-of-diazaspiro-5-5-undecane-core\]](https://www.benchchem.com/product/b596461#biological-potential-of-diazaspiro-5-5-undecane-core)

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